(4-Chloro-2-methoxy-3-methylphenyl)boronic acid
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Overview
Description
(4-Chloro-2-methoxy-3-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a substituted phenyl ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methoxy-3-methylphenyl)boronic acid typically involves the reaction of 4-chloro-2-methoxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-methoxy-3-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions, including oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(4-Chloro-2-methoxy-3-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide or triflate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and enhancing the reaction efficiency.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: (4-Chloro-2-methoxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the presence of the chloro and methoxy groups can enhance the compound’s stability and reactivity under certain conditions. The methyl group further adds to its steric and electronic properties, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C8H10BClO3 |
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Molecular Weight |
200.43 g/mol |
IUPAC Name |
(4-chloro-2-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 |
InChI Key |
AHJUSNJBOPIYQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C)OC)(O)O |
Origin of Product |
United States |
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